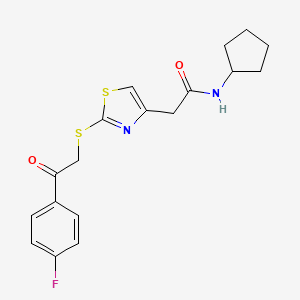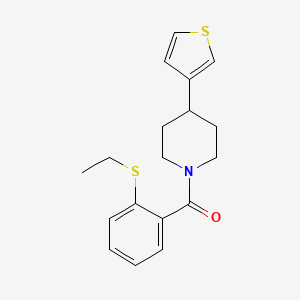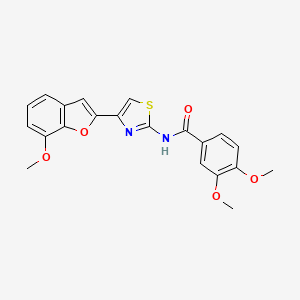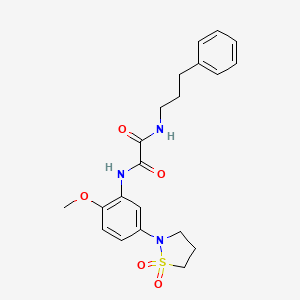
1-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3,3-Trifluoro-2-hydroxypropyl)piperidin-4-ol is a chemical compound with the molecular formula C8H14F3NO2 . It has an average mass of 213.197 Da and a monoisotopic mass of 213.097656 Da . The compound is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C8H14F3NO2/c9-8(10,11)7(14)5-12-3-1-6(13)2-4-12/h6-7,13-14H,1-5H2 . Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm³ . Its boiling point is 317.7±42.0 °C at 760 mmHg . The vapor pressure of the compound is 0.0±1.5 mmHg at 25°C, and it has an enthalpy of vaporization of 64.8±6.0 kJ/mol . The flash point of the compound is 145.9±27.9 °C . The compound has a molar refractivity of 44.1±0.3 cm³ . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . The polar surface area of the compound is 44 Ų .Aplicaciones Científicas De Investigación
Nucleophilic Aromatic Substitution Reactions
Research on nucleophilic aromatic substitution reactions involving piperidine compounds highlights their role in synthesizing complex aromatic structures. For example, the reaction of piperidine with nitroaromatic compounds in benzene has been studied, demonstrating the potential for creating dinitro-piperidinobenzene derivatives through a mechanism that avoids base or acid catalysis, suggesting an addition–elimination mechanism (Pietra & Vitali, 1972).
Organic Light-Emitting Diodes (OLEDs)
The BODIPY-based materials, which include piperidine derivatives, have emerged as platforms for applications in sensors, organic thin-film transistors, organic photovoltaics, and notably in OLED devices. This research area focuses on the structural design and synthesis of BODIPY-based organic semiconductors for application in OLED technology, showing the versatility of piperidine derivatives in electronic and optoelectronic applications (Squeo & Pasini, 2020).
Drug Discovery and Pharmacology
Spiropiperidines, a class of compounds derived from piperidine, have seen increased popularity in drug discovery programs. The methodology used for constructing spiropiperidines, covering literature from the last 10 years, indicates their potential in medicinal chemistry, especially for synthesizing compounds with novel therapeutic properties (Griggs, Tape, & Clarke, 2018).
Chelation and Metal Complexation
Hydroxypyridinone complexes with metals like aluminum demonstrate the utility of piperidine derivatives in chelation therapy. This area of research has explored the design, metal-binding interactions, and biological assays of bidentate and hexadentate hydroxypyridinones, indicating their potential medical uses, especially as efficient aluminum chelators (Santos, 2002).
Antipsychotic Agents
Arylcycloalkylamines, including phenyl piperidines and piperazines, serve as pharmacophoric groups in several antipsychotic agents. Research in this area has explored the contributions of these groups to the potency and selectivity of synthesized agents at D2-like receptors, highlighting the significance of piperidine derivatives in the development of antipsychotic medications (Sikazwe et al., 2009).
Propiedades
IUPAC Name |
1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO2/c9-8(10,11)7(14)5-12-3-1-6(13)2-4-12/h6-7,13-14H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSYGPWOWRZLTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821836 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Methyl(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2562780.png)
![1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2562782.png)
![2-cyano-N-(2,3-dihydro-1-benzofuran-3-yl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2562783.png)
![Tert-butyl (1S,5R)-6-[(6-chloropyridazin-3-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2562784.png)

![Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B2562786.png)
![N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide](/img/structure/B2562790.png)
![9-(3-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2562792.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2562795.png)


![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2562801.png)